7-Fluorobenzo[d]thiazole-2(3H)-thione
CAS No.: 154327-29-4
Cat. No.: VC8076880
Molecular Formula: C7H4FNS2
Molecular Weight: 185.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154327-29-4 |
|---|---|
| Molecular Formula | C7H4FNS2 |
| Molecular Weight | 185.2 g/mol |
| IUPAC Name | 7-fluoro-3H-1,3-benzothiazole-2-thione |
| Standard InChI | InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |
| Standard InChI Key | QLXVZOOASLJRJM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)SC(=S)N2 |
| Canonical SMILES | C1=CC2=C(C(=C1)F)SC(=S)N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole core—a fused benzene and thiazole ring system—with a thione group (-C=S) at position 2 and a fluorine atom at position 7. The molecular formula is C₇H₄FNS₂, with a molar mass of 185.24 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄FNS₂ |
| Molecular Weight | 185.24 g/mol |
| SMILES | FC1=CC=CC=2NC(=S)SC12 |
| InChI Key | QLXVZOOASLJRJM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 76.4 Ų |
| Heavy Atom Count | 11 |
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity at the thione group .
Spectral Characterization
While experimental spectral data for this specific compound is limited in public databases, benzothiazolethiones generally exhibit distinct features:
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¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with coupling patterns reflecting fluorine’s para-directing influence.
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¹³C NMR: The thione carbon appears near δ 190–200 ppm, while the fluorine-bearing carbon shows deshielding due to electronegativity .
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IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~1100 cm⁻¹ (C-F stretch) are typical .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 7-fluorobenzo[d]thiazole-2(3H)-thione typically involves cyclocondensation strategies:
Route 1: From 2-Amino-7-fluorobenzothiazole
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Thionation: Treatment with Lawesson’s reagent or phosphorus pentasulfide converts the 2-amino group to a thione.
This method achieves yields of 60–75% under inert conditions .
Route 2: Direct Fluorination
Electrophilic fluorination of preformed benzothiazolethiones using Selectfluor® or acetyl hypofluorite introduces fluorine at position 7, though regioselectivity challenges may arise .
Reactivity Profile
The thione group participates in nucleophilic and electrophilic reactions:
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | 2-Alkylthio-7-fluorobenzothiazole |
| Oxidation | H₂O₂, AcOH | 7-Fluorobenzo[d]thiazole-2-sulfonic acid |
| Complexation | Transition metal salts (e.g., Cu²⁺) | Metal-thiolate complexes |
Fluorine’s presence directs electrophilic substitution to positions 4 and 6, enabling regioselective functionalization .
Biological Activity and Applications
Antimicrobial Effects
Fluorinated benzothiazoles show broad-spectrum activity. Against Staphylococcus aureus (MRSA), this compound exhibited an MIC of 16 µg/mL, comparable to ciprofloxacin . The thione group likely chelates essential metal ions in microbial enzymes.
Pharmacokinetic Considerations
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Lipophilicity: Calculated logP = 2.1 (ChemAxon), favoring blood-brain barrier penetration.
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Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in vitro to t₁/₂ = 4.2 h .
Industrial and Material Science Applications
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